3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Description
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H10ClFN2OS2 and its molecular weight is 388.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
- Research into the synthesis and structural properties of thiazolidinones, a class of compounds that share a core structural similarity with the specified chemical, reveals the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This study provides insights into the synthetic routes and conformational analysis of such compounds, which are relevant for the development of novel chemical entities with potential biological activities (Issac & Tierney, 1996).
Synthetic Approaches for Heterocycles
- The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines demonstrates the versatility of nitrogen-containing heterocycles in drug development. This review highlights methods developed for these syntheses and their biological applications, showcasing the role of azolylthiazoles in medicinal chemistry (Ibrahim, 2011).
Heterocyclic Compounds in Drug Development
- A study on the advancement in pharmacological activities of benzothiazole and its derivatives emphasizes the significance of this scaffold in medicinal chemistry. Benzothiazole-containing compounds have been explored for a variety of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This review underscores the continuous interest in benzothiazole derivatives for therapeutic agent development (Sumit, Kumar, & Mishra, 2020).
Importance of Benzothiazole Scaffold
- The structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry are thoroughly reviewed, highlighting the vast biological activities associated with this heterocyclic compound. The review discusses the common methods of synthesis and the significant pharmacological activities, providing a comprehensive understanding of benzothiazole's role in drug discovery (Bhat & Belagali, 2020).
Benzothiazoles in Drug Discovery
- A patent review covering recent developments in benzothiazole-based drug discovery (2015–2020) showcases the ongoing research and potential of benzothiazoles as therapeutic agents for a variety of diseases, including cancer, metabolic diseases, and neurodegenerative disorders. This highlights the innovative approaches being taken to explore benzothiazole derivatives for new medical treatments (Law & Yeong, 2022).
Properties
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2OS2/c19-15-12-3-1-2-4-14(12)25-16(15)17(23)22-18-21-13(9-24-18)10-5-7-11(20)8-6-10/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACJFVQWEUHDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.